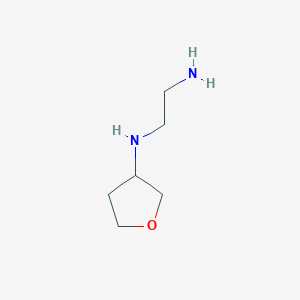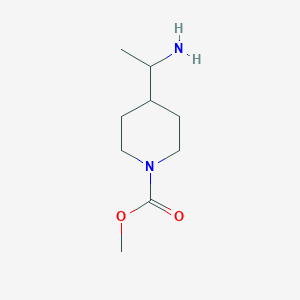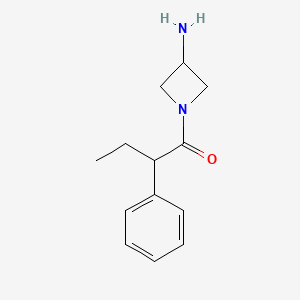
1-(3-氨基氮杂环丁-1-基)-2-苯基丁-1-酮
描述
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one, also known as 1-AAPB, is an organic compound that has been studied for its potential applications in the field of scientific research. 1-AAPB has been found to possess a variety of biochemical and physiological effects, and its synthesis method is relatively straightforward.
科学研究应用
环状 β-氨基酸的合成和转化
Kiss 等人(2018 年)的研究讨论了复分解反应(包括开环 (ROM)、闭环 (RCM) 或交叉复分解 (CM))在环状 β-氨基酸(与药物研究相关)的合成和转化中的应用。该过程可获得脂环族 β-氨基酸和其他高密度功能化衍生物,展示了这些方法在制备环状 β-氨基酸衍生物(可能包括结构上与 1-(3-氨基氮杂环丁-1-基)-2-苯基丁-1-酮相关的化合物)方面的多功能性、鲁棒性和效率(Kiss、L.、Kardos、M.、Vass、C. 和 Fülöp、F.,2018 年)。
G 蛋白偏向性卡帕激动剂的治疗潜力
Mores 等人(2019 年)回顾了 G 蛋白偏向性卡帕激动剂的治疗潜力,包括通过 G 蛋白激活发出信号而不强烈募集 β-arrestin 的新型化合物。这些化合物可能与 1-(3-氨基氮杂环丁-1-基)-2-苯基丁-1-酮 等结构相关或从中衍生,被假设可以减少疼痛和瘙痒,且副作用更少。这突出了该化合物在开发新的疼痛和瘙痒治疗方法中的相关性(Mores、K. L.、Cummins、B. R.、Cassell、R. J. 和 van Rijn、R. V.,2019 年)。
属性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-12(10-6-4-3-5-7-10)13(16)15-8-11(14)9-15/h3-7,11-12H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXHDRDBASCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)
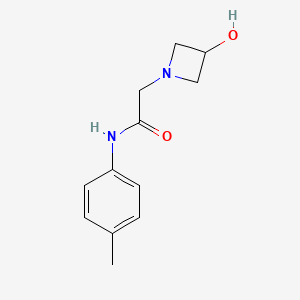


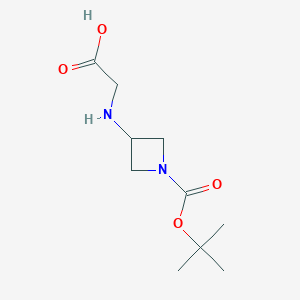
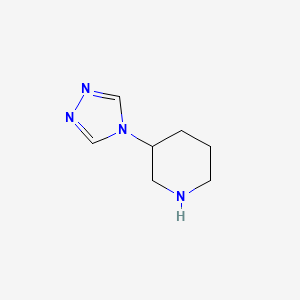
![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)

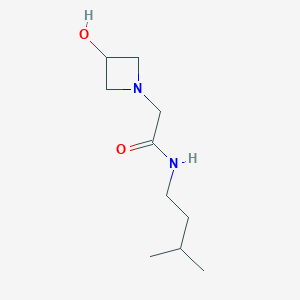

![1-[(4-Ethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468923.png)
